6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
Description
Properties
IUPAC Name |
6-methyl-4-(1-quinolin-8-ylsulfonylpiperidin-4-yl)oxypyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-14-12-17(13-19(23)26-14)27-16-7-10-22(11-8-16)28(24,25)18-6-2-4-15-5-3-9-21-20(15)18/h2-6,9,12-13,16H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBXXYQHLUXJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the quinolin-8-ylsulfonyl piperidine intermediate, which is then coupled with a pyranone derivative under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the desired quality and consistency .
Chemical Reactions Analysis
Core Pyran-2-One Reactivity
The 2H-pyran-2-one ring undergoes characteristic nucleophilic and electrophilic reactions:
Example:
Reaction with hydrazine forms 5-hydrazono intermediates, which cyclize into pyridine derivatives (e.g., Scheme 1 in ). The electron-withdrawing sulfonyl group enhances electrophilicity at the pyranone carbonyl.
Piperidine-Sulfonyl Group Reactivity
The quinolin-8-ylsulfonyl-piperidine substituent participates in:
Example:
Under basic conditions, the sulfonamide group undergoes substitution with alkyl halides to form N-alkyl-piperidine derivatives, as seen in related sulfonamide chemistry .
Quinoline Moiety Reactivity
The quinoline ring enables:
Example:
Nitration occurs preferentially at the C-5 position due to electron-donating effects from the sulfonyl-piperidine group .
Thermodynamic and Kinetic Considerations
-
Ring Strain : The pyran-2-one’s ring strain (bond angles ~120°) facilitates ring-opening reactions .
-
Steric Effects : Bulky quinolin-8-ylsulfonyl groups hinder nucleophilic attack at C-6 of pyranone .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
Unresolved Challenges
-
Regioselectivity : Competing reactivity at pyranone (C-2/C-6) vs. quinoline (C-5/C-7) requires tailored directing groups.
-
Stability : Hydrolytic degradation of the sulfonamide linkage under prolonged acidic conditions.
Scientific Research Applications
6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The quinolinylsulfonyl moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one with two structurally related compounds from the evidence (BF90390 and BF90598).
Structural and Functional Insights
Core Heterocycle :
- The target compound and BF90390 share a pyran-2-one core, which is often associated with anti-inflammatory or antimicrobial activity. In contrast, BF90598 features an indazole scaffold, commonly linked to kinase inhibition (e.g., PARP or JAK inhibitors) .
BF90390’s phenylsulfanylpropanoyl group lacks the sulfonyl’s electron-withdrawing properties but may confer improved membrane permeability due to its hydrophobic thioether linkage. BF90598’s 4-chlorobenzenesulfonyl group combines electronegativity (Cl) with sulfonyl’s hydrogen-bonding capacity, likely improving target selectivity .
Piperidine vs. Azetidine: The target compound and BF90390 use a piperidine ring (6-membered), which offers conformational flexibility.
Molecular Weight and Drug-Likeness :
- BF90598’s higher molecular weight (419.88 vs. 373.47 for BF90390) may reduce bioavailability, while the target compound’s estimated weight (~400–410) aligns with Lipinski’s rule of five for oral drugs.
Biological Activity
6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one, with the CAS number 1795301-73-3, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 400.4 g/mol. The structure includes a pyranone ring, a quinoline sulfonamide moiety, and a piperidine group, contributing to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For instance, in vitro evaluations revealed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The compound's effectiveness was attributed to its ability to inhibit biofilm formation and its bactericidal activity .
Anticancer Properties
The compound has shown promise in anticancer research. In cell line studies, it demonstrated significant cytotoxicity against various cancer types. For example, compounds similar in structure were noted for their ability to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins . The structure-activity relationship (SAR) studies indicated that specific substitutions on the quinoline ring enhance anticancer efficacy.
Enzyme Inhibition
Enzymatic assays have revealed that this compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
The biological activity of 6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one can be attributed to several mechanisms:
- Interaction with Enzymes : The sulfonamide group enhances binding affinity to target enzymes.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating key proteins involved in cell survival.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits biofilm formation.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against clinical isolates and found that derivatives exhibited significant antibacterial effects, supporting their use as potential therapeutic agents .
- Anticancer Activity Assessment : In vitro tests on various cancer cell lines showed that compounds with similar structures effectively reduced cell viability and induced apoptosis, suggesting their potential as anticancer drugs .
- Neuroprotective Effects : Research indicated that the compound could improve cognitive function in animal models by inhibiting AChE, thus providing a basis for further exploration in neurodegenerative disease treatment .
Q & A
Basic: How can I optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Use dichloromethane as a solvent with sodium hydroxide for nucleophilic substitution reactions involving piperidine derivatives (e.g., 4-hydroxy piperidine intermediates) .
- Purification Steps : Employ sequential washing with saturated NaCl, NaHCO₃, and brine to remove unreacted reagents. Final purification via column chromatography (silica gel, gradient elution) can achieve >99% purity .
- Catalyst Screening : Test acid catalysts (e.g., HCl, H₃PO₄) for esterification or cyclization steps, monitoring reaction progress via TLC or HPLC .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
- Spectroscopy : Use IR to confirm functional groups (e.g., sulfonyl C=O stretch at ~1350–1450 cm⁻¹) and GC-MS for molecular ion detection (low-intensity peaks may require high-sensitivity instruments) .
- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with reference standards .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (H315/H319 risks) .
- Emergency Protocols : For skin contact, immediately rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .
Advanced: How can I design experiments to analyze its P-glycoprotein (P-gp) inhibition activity?
Methodological Answer:
- Cell-Based Assays : Use Lucena 1 (P-gp overexpressing) and K562 (control) cell lines. Incubate with 5 µM Rho123 or doxorubicin (Dox) for 4 hours .
- Flow Cytometry : Measure intracellular fluorescence of Rho123/Dox. Compare accumulation with/without the compound (10 µM) and verapamil (positive control) .
- Data Interpretation : Calculate fold-change in fluorescence intensity to determine P-gp inhibition efficacy. Use ANOVA for statistical validation .
Advanced: How can solubility limitations be addressed in pharmacological assays?
Methodological Answer:
- Solubility Screening : Test solvents like chloroform (sparingly soluble) or methanol (slightly soluble) with sonication at 25°C .
- Vehicle Optimization : Use DMSO stocks (<0.1% final concentration) for in vitro studies to avoid cytotoxicity. Confirm solubility via dynamic light scattering (DLS) .
Advanced: What strategies enable modular synthesis of structurally diverse analogs?
Methodological Answer:
- Multicomponent Reactions : Combine arylamines, acetylenedicarboxylates, and cyclic diketones under microwave irradiation (120°C, 250 W) to generate pyridinone or pyran derivatives .
- Piperidine Functionalization : Introduce substituents via nucleophilic displacement (e.g., quinoline sulfonyl groups) using tert-butyloxycarbonyl (Boc) protection/deprotection .
Advanced: How can structure-activity relationship (SAR) studies be structured for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituted quinoline (e.g., 6-fluoro) or pyranone rings (e.g., 4-trifluoromethyl). Use LC-MS to track reaction intermediates .
- Bioactivity Profiling : Test analogs in P-gp inhibition (see FAQ 4) and cytotoxicity assays (MTT, IC₅₀). Correlate substituent electronegativity with activity .
Advanced: What factors influence stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via UPLC-MS over 24 hours .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store lyophilized samples at -20°C for long-term stability .
Advanced: Which in vitro models are suitable for assessing its pharmacokinetic profile?
Methodological Answer:
- Caco-2 Permeability : Measure apparent permeability (Papp) in a bidirectional assay. Use 10 µM compound with/without P-gp inhibitors to evaluate efflux ratios .
- Microsomal Stability : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound loss via LC-MS/MS over 60 minutes .
Advanced: How can impurity profiling be conducted to meet regulatory standards?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
